molecular formula C24H45NO3S B12721776 azanium;2,4-di(nonyl)benzenesulfonate CAS No. 81611-37-2

azanium;2,4-di(nonyl)benzenesulfonate

Cat. No.: B12721776
CAS No.: 81611-37-2
M. Wt: 427.7 g/mol
InChI Key: CVSILSHCLAEVRM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Azanium;2,4-di(nonyl)benzenesulfonate is an ammonium salt of a benzenesulfonic acid derivative substituted with two nonyl (C₉H₁₉) groups at the 2- and 4-positions of the benzene ring. The ammonium counterion (NH₄⁺) enhances solubility in polar solvents, distinguishing it from sodium or potassium analogs.

Such compounds are used in industrial processes, including forward osmosis (as draw solutes) and as intermediates in organic synthesis .

Properties

CAS No.

81611-37-2

Molecular Formula

C24H45NO3S

Molecular Weight

427.7 g/mol

IUPAC Name

azanium;2,4-di(nonyl)benzenesulfonate

InChI

InChI=1S/C24H42O3S.H3N/c1-3-5-7-9-11-13-15-17-22-19-20-24(28(25,26)27)23(21-22)18-16-14-12-10-8-6-4-2;/h19-21H,3-18H2,1-2H3,(H,25,26,27);1H3

InChI Key

CVSILSHCLAEVRM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC(=C(C=C1)S(=O)(=O)[O-])CCCCCCCCC.[NH4+]

Origin of Product

United States

Preparation Methods

Alkylation of Benzenesulfonic Acid Derivative

  • Starting Materials: Benzenesulfonic acid or benzenesulfonate salts and nonyl groups (typically from nonene or nonyl halides).
  • Reaction Conditions:
    • The alkylation is performed under controlled temperature conditions, often between -3 °C to 12 °C to manage exothermicity.
    • Sulfuric acid (98%) is used as a catalyst and medium for the alkylation reaction.
    • The reaction mixture is stirred to form a uniform paste before adding the alkylating agent slowly to control the reaction rate and heat evolution.
  • Outcome: Formation of 2,4-di(nonyl)benzenesulfonic acid or its derivatives with high regioselectivity at the 2 and 4 positions on the benzene ring.

Sulfonation Reaction

  • Reagents: Oleum (typically 104% sulfuric acid) is added slowly to the alkylated intermediate.
  • Conditions:
    • Temperature is maintained below 55 °C to prevent decomposition and side reactions.
    • Reaction time ranges from 2 to 2.5 hours with continuous stirring and cooling to remove heat generated.
  • Process: The sulfonation introduces the sulfonic acid group onto the aromatic ring, completing the formation of the sulfonate moiety.
  • Separation: After reaction, the mixture is allowed to settle, and acid sludge is removed by decantation or filtration.

Neutralization to Form Azanium Salt

  • Neutralizing Agent: Ammonia or ammonium hydroxide is used to neutralize the sulfonic acid, forming the azanium (ammonium) salt.
  • Process: The sulfonic acid is mixed with aqueous ammonia under controlled conditions to yield this compound.
  • Purification: The product may be washed with alcohol and water to remove impurities and residual acids, often under vacuum and controlled temperature (≤50 °C) to maintain product integrity.

Distillation and Purification

  • Vacuum Distillation: To remove unreacted hydrocarbons and thin oils, vacuum distillation is employed at temperatures ranging from 120 °C to 250 °C under reduced pressure (0.0447 to 0.0816 MPa).
  • Purpose: This step ensures removal of single nonyl benzenes and other by-products, improving purity and yield.

Detailed Reaction Conditions and Parameters

Step Reagents/Materials Conditions Notes
Alkylation Benzenesulfonic acid, nonyl source, H2SO4 (98%) -3 °C to 12 °C, 1-2 hours stirring Controlled addition of alkylating agent; exothermic reaction
Sulfonation Alkylated intermediate, oleum (104% H2SO4) ≤55 °C, 2-2.5 hours Slow addition of oleum; heat removal essential
Neutralization Sulfonic acid intermediate, NH3 or NH4OH Ambient to 50 °C Formation of ammonium salt; pH control important
Purification Alcohol, water ≤50 °C, vacuum washing Removes acid sludge and impurities
Distillation Vacuum distillation apparatus 120-250 °C, 0.0447-0.0816 MPa Removes thin oils and unreacted materials

Research Findings and Notes

  • The regioselectivity of alkylation at the 2 and 4 positions is influenced by reaction temperature and sulfuric acid concentration. Lower temperatures favor selective substitution.
  • Sulfonation with oleum must be carefully controlled to avoid over-sulfonation or degradation of the alkyl chains. The amount of oleum added determines whether monosulfonic or disulfonic acids predominate.
  • Neutralization with ammonia yields the azanium salt, which improves the compound’s solubility and surfactant properties.
  • Vacuum distillation is critical for removing residual hydrocarbons that can affect product performance in applications.
  • The entire process requires careful temperature and pH control to optimize yield and purity, with typical yields reported in literature ranging from 70% to 90% depending on scale and conditions.

Chemical Reactions Analysis

Azanium;2,4-di(nonyl)benzenesulfonate undergoes various chemical reactions, including:

Scientific Research Applications

Surfactant Properties and Applications

Azanium; 2,4-di(nonyl)benzenesulfonate exhibits notable surfactant properties that make it suitable for various applications:

  • Emulsification : It can stabilize emulsions in cosmetic formulations and food products.
  • Detergency : Its ability to reduce surface tension allows it to function effectively as a detergent in cleaning products.
  • Corrosion Inhibition : The compound has been explored for use in corrosion inhibitors, particularly in metalworking fluids.

Recent studies have examined the environmental impact of surfactants like azanium; 2,4-di(nonyl)benzenesulfonate. Its biodegradability and toxicity profile are critical for assessing its suitability in environmental applications.

  • Bioremediation : The compound has potential uses in bioremediation processes due to its surfactant properties that can enhance the solubility of hydrophobic pollutants.
  • Wastewater Treatment : It can be utilized in wastewater treatment to aid in the removal of contaminants through enhanced sedimentation processes.

Case Study: Bioremediation Potential

A study focused on the use of azanium; 2,4-di(nonyl)benzenesulfonate in bioremediation highlighted its effectiveness in increasing the bioavailability of heavy metals in contaminated soils. The results indicated a significant reduction in metal concentration after treatment with this surfactant.

Pharmaceutical Applications

The pharmaceutical industry has shown interest in azanium; 2,4-di(nonyl)benzenesulfonate for its potential as a drug delivery agent:

  • Drug Formulation : It can be used to improve the solubility and stability of poorly soluble drugs.
  • Antimicrobial Activity : Research indicates that this compound may possess antimicrobial properties, making it a candidate for use in topical formulations.

Table 2: Pharmaceutical Applications

ApplicationDescription
Drug DeliveryEnhances solubility of hydrophobic drugs
Antimicrobial AgentPotential use in topical formulations

Industrial Uses

In industrial settings, azanium; 2,4-di(nonyl)benzenesulfonate serves various functions:

  • Paints and Coatings : It is utilized as an additive to improve the dispersion of pigments.
  • Adhesives : The compound can enhance the adhesion properties of adhesives used in construction and manufacturing.

Mechanism of Action

The mechanism of action of azanium;2,4-di(nonyl)benzenesulfonate involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to insert into lipid membranes, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport . Additionally, the sulfonate group can form ionic interactions with proteins, influencing their structure and function.

Comparison with Similar Compounds

Structural Analogs: Substituent and Counterion Variations

The table below compares azanium;2,4-di(nonyl)benzenesulfonate with structurally related benzenesulfonate salts:

Compound Name Substituents Counterion Molecular Weight (g/mol) Key Applications/Properties Source
This compound 2-nonyl, 4-nonyl NH₄⁺ ~500–550 (estimated) Surfactant, potential draw solute Inferred
Sodium benzenesulfonate None Na⁺ 180.16 Detergent intermediate, electrolyte
Sodium 4-methylbenzenesulfonate 4-methyl Na⁺ 194.18 Phase-transfer catalyst
2-Aminoanilinium 4-methylbenzenesulfonate 4-methyl NH₃⁺-C₆H₇ 274.32 Crystal engineering (hydrogen bonding)
Azanium;7-fluoro-2,1,3-benzoxadiazole-4-sulfonate Fluorinated benzoxadiazole ring NH₄⁺ 235.19 Fluorescent probes, biochemical assays
2,4-Dichlorophenyl benzenesulfonate 2,4-dichlorophenyl H⁺ (ester) 303.16 Agricultural chemical (Genite 923)

Key Observations :

  • Substituent Effects: The nonyl groups in this compound confer significant hydrophobicity compared to methyl or unsubstituted analogs. This enhances micelle formation in aqueous solutions, a property critical for surfactant applications .
  • Counterion Impact : Ammonium salts generally exhibit higher solubility in polar solvents than sodium or potassium analogs, facilitating use in aqueous systems .

Performance in Forward Osmosis (FO)

highlights the role of benzenesulfonate-based ionic liquids (ILs) as draw solutes in FO processes. Key comparisons include:

Property This compound Sodium 2,4-dimethylbenzenesulfonate Tetrabutylphosphonium bromide (Reference)
Lower Critical Solution Temp (LCST) Likely >100°C (nonyl groups reduce LCST) 45–60°C 30–40°C
Water Flux (LMH) Moderate (hydrophobic groups limit diffusion) High (balanced hydrophilicity) Very high (smaller ion size)
Reverse Solute Leakage Low (bulky nonyl groups hinder leakage) Moderate High

Toxicity and Environmental Impact

  • This compound: No direct toxicity data are available, but structurally similar nonylphenol derivatives are regulated due to endocrine-disrupting effects .
  • 2,4-Dichlorophenyl benzenesulfonate : LD₅₀ (oral, rat) = 1 g/kg, classified as a tumorigen in agricultural settings .
  • Sodium benzenesulfonate : Low toxicity (LD₅₀ >2 g/kg), widely used in consumer products .

Regulatory Note: Nonyl-substituted compounds face stricter regulations compared to methyl or halogenated analogs .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing azanium;2,4-di(nonyl)benzenesulfonate with high purity?

  • Methodological Answer : Synthesis typically involves sulfonation of 2,4-di(nonyl)benzene followed by neutralization with ammonium hydroxide. Purification can be achieved via recrystallization using a solvent system (e.g., ethanol-water mixtures) to remove unreacted sulfonic acid or nonylbenzene precursors. Characterization via ¹H/¹³C NMR and FT-IR is critical to confirm the absence of residual sulfonic acid (peaks at ~1030 cm⁻¹ for S=O stretching) and verify the ammonium counterion (N–H stretches at ~3000–3300 cm⁻¹) .

Q. How can the crystal structure of this compound be resolved?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Crystallize the compound in a non-polar solvent (e.g., hexane) to promote slow crystal growth. Hydrogen-bonding networks between the ammonium cation and sulfonate anion (N–H⋯O interactions) stabilize the lattice, analogous to related benzenesulfonate salts . For SC-XRD analysis, use Mo/Kα radiation (λ = 0.71073 Å) and refine structures using software like SHELXL .

Q. What analytical techniques are suitable for quantifying impurities in this compound?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is effective. Use a C18 column and a mobile phase of acetonitrile:water (70:30 v/v) with 0.1% trifluoroacetic acid. Compare retention times against known standards (e.g., benzenesulfonic acid derivatives). For trace metal analysis, employ ICP-MS .

Advanced Research Questions

Q. How do the nonyl substituents influence the micellar behavior of this compound in aqueous solutions?

  • Methodological Answer : Conduct dynamic light scattering (DLS) and surface tension measurements to determine critical micelle concentration (CMC). The bulky nonyl groups lower CMC compared to shorter-chain analogs due to increased hydrophobicity. Compare with sodium dodecyl sulfate (SDS) as a reference surfactant. Computational modeling (e.g., MD simulations ) can further elucidate packing behavior .

Q. What discrepancies arise between experimental and computational vibrational spectra for this compound?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311++G(d,p)) to simulate IR spectra. Discrepancies in sulfonate S–O stretching modes (~1180–1200 cm⁻¹ experimentally vs. ~1250 cm⁻¹ computationally) may arise from solvent effects or crystal packing forces not accounted for in gas-phase models. Validate with Raman spectroscopy under controlled humidity .

Q. How does the compound’s stability vary under oxidative or thermal stress?

  • Methodological Answer : Use thermogravimetric analysis (TGA) to assess thermal decomposition (onset ~200–250°C for sulfonate salts). Oxidative stability can be tested via accelerated oxidation assays (e.g., H₂O₂ exposure at 60°C), monitoring sulfonate degradation by ion chromatography . Nonyl chain oxidation products (e.g., ketones) may form, detectable via GC-MS .

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